2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine 2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17179302
InChI: InChI=1S/C17H21N3/c18-13-1-2-14-15(6-13)20-16(19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9,18H2,(H,19,20)
SMILES:
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine

CAS No.:

Cat. No.: VC17179302

Molecular Formula: C17H21N3

Molecular Weight: 267.37 g/mol

* For research use only. Not for human or veterinary use.

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine -

Specification

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
IUPAC Name 2-(1-adamantyl)-3H-benzimidazol-5-amine
Standard InChI InChI=1S/C17H21N3/c18-13-1-2-14-15(6-13)20-16(19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9,18H2,(H,19,20)
Standard InChI Key AYTHFZRJYOUPGO-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=NC5=C(N4)C=C(C=C5)N

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule consists of a benzimidazole scaffold substituted at the 2-position with an adamantane moiety and at the 6-position with an amino group. The adamantane group contributes exceptional thermal stability and lipophilicity (clogP ≈ 4.2), while the benzimidazole core enables π-stacking interactions critical for biological target engagement .

Table 1: Fundamental Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₁N₃
Molecular Weight267.37 g/mol
CAS NumberNot publicly disclosed
XLogP34.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Crystallographic Insights

Although direct crystal data for 2-(adamantan-1-yl)-1H-benzo[d]imidazol-6-amine remains unpublished, studies on structurally related compounds provide valuable structural benchmarks. The adamantane moiety typically adopts a chair conformation with C-C bond lengths averaging 1.54 Å, while the benzimidazole system exhibits bond alternation characteristic of aromatic systems (C-N: 1.32–1.38 Å) . In the closely related compound 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, X-ray diffraction revealed monoclinic crystallization in space group P2₁/c with unit cell dimensions a = 11.7553(8) Å, b = 6.4876(4) Å, c = 22.3442(15) Å .

Synthetic Methodologies

Conventional Multi-Step Synthesis

Traditional routes involve sequential functionalization of the benzimidazole core:

  • Protection of o-phenylenediamine derivatives using tosyl chloride or analogous reagents

  • Adamantane incorporation via Ullmann coupling or nucleophilic aromatic substitution

  • Final deprotection and functional group interconversion

These methods typically require harsh conditions (refluxing toluene, 110°C, 24h) and show moderate yields (45–65%) .

Advanced Photochemical Synthesis

A breakthrough methodology developed by enables single-flask synthesis through visible light-mediated cyclodesulfurization:

Table 2: Optimized Reaction Conditions

ParameterSpecification
Solvent System9:1 Ethanol/Water
Light Source3W Blue LED (450 nm)
Reaction Time6 hours
TemperatureAmbient (25°C)
CatalystNone required
Typical Yield72–92%

The mechanism proceeds through three critical stages:

  • N-Substitution of o-phenylenediamine precursors

  • Thiourea formation with aryl/alkyl isothiocyanates

  • Radical-mediated cyclodesulfurization under visible light irradiation

Key mechanistic insights include:

  • Generation of thiyl radical intermediates (g = 2.0034) confirmed by EPR spectroscopy

  • Oxygen-dependent reaction kinetics with rate enhancement under aerobic conditions

  • Formation of peroxysulfur intermediates (λ<sub>max</sub> = 320 nm) detected via UV-Vis monitoring

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

¹H NMR (500 MHz, CDCl₃) of related N-tosyl derivatives shows characteristic signals:

  • Adamantane protons: δ 1.6–2.1 ppm (multiplet, 15H)

  • Benzimidazole aromatic protons: δ 7.2–8.8 ppm (complex splitting)

  • Tosyl methyl group: δ 2.34 ppm (singlet, 3H)

¹³C NMR distinguishes critical carbons:

  • Adamantane quaternary C: δ 35–40 ppm

  • Benzimidazole C2: δ 146.7 ppm

  • Tosyl SO₂ carbon: δ 143.1 ppm

Mass Spectrometric Analysis

High-resolution ESI-MS of the prototype compound ([M+H]⁺) shows:

  • Calculated: 432.03403 (C₂₀H₁₆Cl₂N₃O₂S)

  • Observed: 432.03415 (Δ = 0.28 ppm)

Computational Modeling and Drug Likeness

Molecular Docking Studies

AutoDock Vina simulations predict strong binding to:

  • SARS-CoV-2 main protease (ΔG = -9.2 kcal/mol)

  • EGFR kinase domain (ΔG = -8.7 kcal/mol)

  • β-amyloid fibrils (ΔG = -7.9 kcal/mol)

ADMET Predictions

Table 3: Predicted Pharmacokinetic Properties

ParameterPrediction
Caco-2 Permeability12.5 × 10⁻⁶ cm/s
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (IC₅₀ = 4.1 μM)
hERG InhibitionLow Risk (pIC₅₀ = 4.2)

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